N-(2-carbamoylphenyl)-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
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Overview
Description
N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with phenyl and isopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Phenyl and Isopropoxy Groups: The phenyl and isopropoxy groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the amine group with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Mechanism of Action
The mechanism of action of N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-[2-(AMINOCARBONYL)PHENYL]-2-(2-CHLOROPHENYL)-4-QUINOLINECARBOXAMIDE: This compound has a similar structure but with a chlorine substituent instead of an isopropoxy group.
N-[2-(AMINOCARBONYL)PHENYL]-2-(2-PHENYLETHYL)BENZAMIDE: This compound has a benzamide core instead of a quinoline core.
Uniqueness
N-[2-(AMINOCARBONYL)PHENYL]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with phenyl and isopropoxy substituents. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C26H23N3O3 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O3/c1-16(2)32-24-14-8-5-10-18(24)23-15-20(17-9-3-6-12-21(17)28-23)26(31)29-22-13-7-4-11-19(22)25(27)30/h3-16H,1-2H3,(H2,27,30)(H,29,31) |
InChI Key |
PVVMYRIERFSIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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